Acidity (pKa) Shift Confers 0.5 Log-Unit Greater NH Acidity Than Unsubstituted Indazole
The predicted aqueous pKa of 3-ethyl-6-fluoro-1H-indazole is 13.44 ± 0.30, compared with a predicted value of ~13.9 for unsubstituted 1H-indazole . The ~0.5 log-unit decrease in pKa arises from the electron‑withdrawing 6-fluoro substituent, which increases the acidity of the pyrazole N–H proton. This difference influences protonation state at physiological pH, hydrogen‑bond donor strength, and solubility in basic media—parameters that are critical for crystallisation, formulation, and target engagement.
| Evidence Dimension | Aqueous pKa (N–H acidity) |
|---|---|
| Target Compound Data | pKa = 13.44 ± 0.30 (predicted) |
| Comparator Or Baseline | 1H-Indazole (unsubstituted): pKa ≈ 13.9 (predicted) |
| Quantified Difference | ΔpKa ≈ –0.46 |
| Conditions | Computational prediction; no experimental titration data available for the target compound. |
Why This Matters
A 0.46-unit pKa difference translates to a ~2.9-fold change in the equilibrium concentration of the deprotonated species, potentially altering solubility, salt formation, and off-rate from biological targets.
